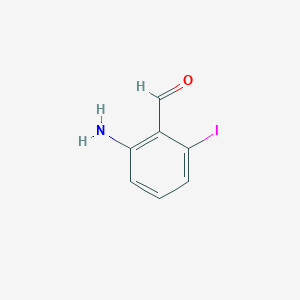

2-Amino-6-iodobenzaldehyde

Description

Contextualization within Halogenated Benzaldehydes and Aminoaryl Systems

2-Amino-6-iodobenzaldehyde is a trifunctional aromatic compound that occupies a unique niche at the intersection of two important classes of organic molecules: halogenated benzaldehydes and aminoaryl systems. As a halogenated benzaldehyde (B42025), the presence of an iodine atom at the ortho position to the aldehyde group significantly influences the electronic properties and reactivity of the benzene (B151609) ring. The iodo-substituent, being the largest and most polarizable of the common halogens, serves as an excellent leaving group in various cross-coupling reactions. sigmaaldrich.comorganic-chemistry.org Simultaneously, the compound is an aminoaryl derivative, with an amino group also ortho to the aldehyde. This amino group is a powerful ortho-, para-director in electrophilic aromatic substitution and a key nucleophile in condensation and cyclization reactions. rsc.orgarkat-usa.org The specific 1,2,3-substitution pattern, with the bulky iodine and the nucleophilic amine flanking the electrophilic aldehyde, creates significant steric hindrance and a distinct electronic environment that dictates its reactivity.

Significance as a Versatile Chemical Synthon in Contemporary Organic Chemistry

The unique arrangement of the amino, iodo, and aldehyde functionalities makes this compound a highly versatile chemical synthon. A synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. In this case, each functional group represents a reactive handle that can be addressed with high selectivity. The aldehyde group can undergo nucleophilic attack and condensation reactions, the amino group can be acylated, alkylated, or participate in cyclization reactions, and the carbon-iodine bond is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. yonedalabs.comlibretexts.orgrsc.org This trifunctionality allows for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and materials science. nih.govmdpi.com

Overview of Key Research Trajectories and Challenges

Current research involving synthons like this compound primarily focuses on several key trajectories. A major area of interest is its use as a precursor in the synthesis of substituted quinolines and other fused N-heterocycles through reactions like the Friedländer annulation. mdpi.comchemdict.com The ability to introduce a substituent at the 8-position via the iodine atom either before or after quinoline (B57606) formation is a significant advantage. Another major research avenue is its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, to build complex biaryl or alkynyl-substituted anilines and their derivatives. yonedalabs.comrsc.org

The primary challenge associated with this compound is its limited commercial availability and the multi-step syntheses often required for its preparation. chemdict.com The inherent reactivity of the molecule, where the amino and aldehyde groups can potentially self-condense, also presents stability and purification challenges, a known issue for many 2-aminobenzaldehyde (B1207257) derivatives. wikipedia.org

Properties

IUPAC Name |

2-amino-6-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRYXUCGWJRLLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties and Structural Analysis

The fundamental physicochemical properties of 2-Amino-6-iodobenzaldehyde are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆INO | chemdict.com |

| Molecular Weight | 247.04 g/mol | chemdict.com |

| CAS Number | 1261872-97-2 | chemdict.com |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data Interpretation:

While specific, experimentally verified spectra for this compound are not widely published, its structure can be unequivocally confirmed by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (CHO, typically δ 9.5-10.5 ppm), the protons of the amino group (NH₂, which can be a broad singlet and its chemical shift can vary depending on solvent and concentration), and the aromatic protons on the benzene (B151609) ring. The aromatic region would display a characteristic splitting pattern for a 1,2,3-trisubstituted benzene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show a signal for the carbonyl carbon of the aldehyde (typically δ 190-200 ppm), and six distinct signals for the aromatic carbons, with the carbon attached to the iodine showing a characteristically low-field shift due to the heavy atom effect.

IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and C-H stretching and bending frequencies for the aromatic ring.

Iii. Mechanistic Investigations of 2 Amino 6 Iodobenzaldehyde Reactivity

Reaction Pathway Elucidation of the Aldehyde Moiety

The aldehyde group is a primary site of reactivity in 2-amino-6-iodobenzaldehyde, participating in a variety of transformations that are fundamental to its synthetic utility.

The oxidation of aldehydes to carboxylic acids is a common transformation, though specific studies on this compound are not extensively detailed in the provided results. However, general principles of aldehyde oxidation can be applied. Oxidative amidation, a process that converts an aldehyde directly into an amide, represents a significant pathway. organic-chemistry.org This can be achieved using various reagents and catalysts. For instance, a copper-catalyzed aerobic oxidative cross-dehydrogenative coupling of amines with α-carbonyl aldehydes yields α-ketoamides. organic-chemistry.org Another approach involves the use of amine HCl salts and an oxidant like tert-butyl hydroperoxide in the presence of a copper catalyst. organic-chemistry.org

Irradiation of aldehydes can also lead to oxidative transformations. In the presence of light, aldehydes can be excited to a triplet state, which can then participate in hydrogen atom abstraction or react to form radical intermediates. beilstein-journals.org For example, the irradiation of benzaldehyde (B42025) can lead to the formation of a benzoyl radical, which can then react with a nucleophile like tert-butylamine (B42293) to form an amide. beilstein-journals.org

The reduction of the aldehyde group in this compound to a primary alcohol is a key transformation. While specific reducing agents for this exact molecule are not detailed in the search results, standard reducing agents for aldehydes, such as sodium borohydride (B1222165) (NaBH₄), are commonly employed for this purpose. masterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydride ion from the reducing agent onto the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate yields the corresponding alcohol.

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. libretexts.org This fundamental reaction proceeds via a two-step mechanism. First, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate as the pi electrons of the C=O bond move to the oxygen atom. libretexts.org In the second step, this intermediate is protonated by an acid to yield an alcohol. libretexts.org The stereochemical outcome of this addition can result in a racemic mixture if the two groups attached to the carbonyl are different and a new chiral center is formed. libretexts.org

Reductive amination is a powerful method for forming C-N bonds, converting a carbonyl group into an amine. wikipedia.orglibretexts.org This reaction typically proceeds in one pot under neutral or weakly acidic conditions. wikipedia.org The process begins with the nucleophilic attack of an amine on the aldehyde's carbonyl carbon to form a hemiaminal. This intermediate then reversibly loses a water molecule to form an imine. wikipedia.org The imine is then reduced to the final amine product by a suitable reducing agent present in the reaction mixture. wikipedia.orglibretexts.org

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the reduction of the imine in the presence of the starting aldehyde. masterorganicchemistry.com The scope of reductive amination is broad, allowing for the synthesis of primary, secondary, and tertiary amines. libretexts.orgorganic-chemistry.org For instance, various alkyl groups can be introduced onto an amine by selecting the appropriate aldehyde or ketone. masterorganicchemistry.com

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

| Sodium Borohydride | NaBH₄ | A common, less selective reducing agent. |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A mild and selective reducing agent. masterorganicchemistry.com |

| α-Picoline-borane | - | Used in the presence of acetic acid for reductive amination. organic-chemistry.org |

| Triethylsilane | Et₃SiH | Used with a palladium catalyst in water for reductive amination. |

Reactivity of the Amino Group

The primary amino group of this compound is a key nucleophilic center, readily participating in reactions that form new bonds at the nitrogen atom.

The formation of an amide bond is a cornerstone reaction of the amino group. This transformation typically involves the reaction of the amine with a carboxylic acid or its derivative. The direct reaction between a carboxylic acid and an amine is generally not spontaneous and requires activation of the carboxylic acid. grafiati.com Common methods involve the use of coupling reagents.

Oxidative amidation provides a direct route from aldehydes to amides, as previously discussed. organic-chemistry.org This can be achieved through various catalytic systems. For example, a copper catalyst with an oxidant like tert-butyl hydroperoxide can facilitate the amidation of aldehydes with amine HCl salts. organic-chemistry.org Another method employs an N-heterocyclic carbene to catalyze the oxidative esterification of aldehydes, which then form active esters capable of in-situ amide bond formation. organic-chemistry.org

Schiff Base Formation and Subsequent Reactivity

The condensation reaction between the primary amino group and the aldehyde functionality of this compound with primary amines or other carbonyl-containing compounds leads to the formation of imines, commonly known as Schiff bases. libretexts.orgprimescholars.com This reaction typically proceeds under acid or base catalysis and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. nih.gov

The general mechanism for acid-catalyzed Schiff base formation is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the aldehyde carbon. The primary amine then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule generate the protonated imine, which is then deprotonated to yield the final Schiff base product. researchgate.net

Schiff bases derived from amino acids and salicylaldehydes (2-hydroxybenzaldehydes) have been extensively studied. rroij.comnih.gov In the case of this compound, the formation of a Schiff base with an amino acid would result in a molecule with multiple coordination sites—the imine nitrogen, the carboxylate oxygen, and the phenolic oxygen if the aldehyde were hydroxylated—making them effective ligands for metal complexes. rroij.com While specific studies on the subsequent reactivity of Schiff bases derived directly from this compound are not prevalent in the reviewed literature, the inherent reactivity of the C-I bond suggests that these intermediates could undergo further functionalization, such as intramolecular cyclization or cross-coupling reactions, to generate complex heterocyclic scaffolds. For example, the Schiff bases formed can act as intermediates in the synthesis of quinazoline (B50416) derivatives. nih.gov

| Aldehyde Reactant | Amine Reactant | Product Type | Significance/Subsequent Reactivity |

|---|---|---|---|

| Salicylaldehyde | 2-Aminophenol | Tridentate Schiff Base Ligand | Forms stable complexes with metal ions like Cu(II). wikipedia.org |

| 2-Hydroxybenzaldehyde | Amino Acids (e.g., Glycine, Alanine) | Bidentate or Tridentate Ligands | Forms complexes with vanadyl ions; potential for biomimetic catalytic studies. rroij.com |

| 2-Aminobenzophenone (analogous) | Ammonia (from ammonium (B1175870) acetate) | Iminated intermediate | Undergoes subsequent condensation and oxidation to form quinazolines. nih.gov |

Palladium-Catalyzed C-N Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for forming aryl-amine bonds. libretexts.orgyoutube.com This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. libretexts.orgeurjchem.com In the context of this compound, the C-I bond is the reactive site for this transformation.

The catalytic cycle of the Buchwald-Hartwig amination generally begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) intermediate. nih.gov This is followed by coordination of the amine to the palladium center and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired aryl amine product and regenerates the Pd(0) catalyst. nih.gov

The efficiency and scope of the Buchwald-Hartwig reaction are highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium. Sterically hindered and electron-rich ligands, such as those from the Buchwald and Hartwig groups, have been developed to facilitate the reductive elimination step and prevent side reactions like beta-hydride elimination. youtube.comeurjchem.com For a substrate like this compound, the free amino group could potentially coordinate to the palladium catalyst, possibly affecting the reaction rate or requiring a protection strategy. However, successful couplings of aminopyrazoles and other nitrogen-rich heterocycles suggest that with the appropriate choice of catalyst system (e.g., specific precatalysts and ligands), the reaction can proceed efficiently even with a free N-H group present. researchgate.net The reaction of iodobenzene (B50100) with aniline (B41778) serves as a fundamental model for the expected coupling of this compound with various amines. rsc.org

| Aryl Halide (Example) | Amine | Palladium Source | Ligand | Base | Solvent | Yield (Typical) |

|---|---|---|---|---|---|---|

| Iodobenzene | Aniline | Pd(OAc)2 | (R)-(-)-BINAP | NaOt-Bu | Toluene | High |

| Aryl Bromide | Primary Amine | Pd2(dba)3 | XPhos | NaOt-Bu | Toluene | Good to Excellent |

| Aryl Chloride | Secondary Amine | Pd(OAc)2 | RuPhos | K3PO4 | Dioxane | Good to Excellent |

Reactivity of the Iodine Substituent

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. rsc.org For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, typically located ortho and/or para to the leaving group. researchgate.net These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. rsc.org

Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)

The iodine substituent makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon bond formation.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov The reaction is widely used due to the stability and low toxicity of the boronic acid reagents. nih.gov The catalytic cycle involves oxidative addition of the aryl iodide to Pd(0), transmetalation with the boronate species, and reductive elimination to form the biaryl product. nih.gov The Suzuki-Miyaura coupling of halogenated aminopyrazoles and other nitrogen-rich heterocycles has been successfully developed, indicating that the amino group in this compound should be well-tolerated. researchgate.net

Stille Coupling: The Stille reaction couples an aryl halide with an organostannane reagent. While effective, a significant drawback is the toxicity of the tin compounds. youtube.com The reaction mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. The utility of o-(trialkylstannyl)anilines in Stille couplings to directly introduce a 2-aminophenyl group highlights the feasibility of using aminophenyl substrates in these reactions. youtube.com

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. libretexts.org It is typically co-catalyzed by palladium and copper salts and requires a base. libretexts.org The reaction is invaluable for the synthesis of arylalkynes, which are versatile intermediates. The Sonogashira coupling is often the first step in cascade reactions for synthesizing fused heterocycles. For instance, the coupling of an ortho-iodoaniline derivative with a terminal alkyne can be followed by an intramolecular cyclization to form indole (B1671886) rings. researchgate.net

| Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 2-Amino-6-arylbenzaldehyde |

| Stille | Arylstannane | Pd(PPh3)4 | - | Toluene | 2-Amino-6-arylbenzaldehyde |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI | Et3N | THF | 2-Amino-6-alkynylbenzaldehyde |

Cascade and Annulation Reactions Leading to Fused Ring Systems

The strategic placement of the amino, aldehyde, and iodo groups in this compound makes it an ideal precursor for cascade and annulation reactions to construct complex, fused heterocyclic systems. These reactions often involve an initial intermolecular reaction followed by one or more intramolecular cyclizations, building molecular complexity in a single pot.

A prominent example is the synthesis of quinazolines and related fused heterocycles. nih.gov The reaction of a 2-aminobenzaldehyde (B1207257) derivative with a suitable partner can initiate a sequence of condensation and cyclization steps. For example, reacting 2-amino-5-iodobenzamide (B1582221) (a closely related analog) with various reagents can lead to the formation of 6-iodo-4-oxo-3H-quinazoline derivatives, which can be further functionalized. nih.gov

A powerful strategy involves a palladium-catalyzed cross-coupling reaction to introduce a new functional group, which then participates in a subsequent intramolecular cyclization. For instance, a Sonogashira coupling of this compound with a terminal alkyne would yield a 2-amino-6-alkynylbenzaldehyde. This intermediate is perfectly primed for an intramolecular cyclization involving the amino group and the newly introduced alkyne, leading to the formation of a fused ring system like a substituted indole or quinoline (B57606), depending on the cyclization mode. researchgate.net

Intramolecular Cyclization Pathways Triggered by the Iodine and Amino Groups

The proximate amino and iodo groups in this compound can be directly involved in intramolecular cyclization pathways, often mediated by a transition metal catalyst. A common strategy is the intramolecular version of the Buchwald-Hartwig amination. If the aldehyde group is first converted into a moiety containing an N-H bond (for example, through reductive amination), an intramolecular C-N coupling between the aniline nitrogen and the C-I bond can lead to the formation of a six-membered heterocyclic ring.

Mechanisms of Fused Nitrogen-Containing Heterocycle Formation

The unique substitution pattern of this compound, featuring a nucleophilic amino group and an electrophilic aldehyde ortho to each other, along with a strategically positioned iodine atom, makes it a valuable precursor for the synthesis of fused nitrogen-containing heterocycles. The formation of these ring systems often proceeds through well-established named reactions, with mechanisms that can be adapted and are influenced by the specific substituents on the benzaldehyde ring.

One of the most prominent methods for constructing quinoline scaffolds from 2-aminobenzaldehydes is the Friedländer synthesis . nih.govnih.gov This reaction involves the condensation of a 2-aminobenzaldehyde with a compound containing a reactive α-methylene group, such as a ketone or ester, typically under acidic or basic catalysis. rsc.org

The general mechanism of the Friedländer synthesis, as it applies to this compound, can be detailed as follows:

Initial Condensation: The reaction initiates with a Knoevenagel-type condensation between the aldehyde group of this compound and the active methylene (B1212753) compound (e.g., a ketone). This step forms a vinylogous intermediate.

Cyclization: This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon of the condensation partner.

Dehydration: The resulting heterocyclic intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic quinoline ring system.

A significant advantage of the Friedländer synthesis is its efficiency in creating substituted quinolines. nih.gov However, a limitation has been the availability of diverse 2-aminobenzaldehyde derivatives. nih.gov Modified procedures, such as performing the reaction in acetic acid, have been shown to produce quinolines in nearly quantitative yields. nih.gov While many modern quinoline syntheses start from other precursors due to the limited availability of substituted 2-aminobenzaldehydes, the fundamental mechanism of the Friedländer reaction remains a cornerstone for understanding heterocycle formation from this class of compounds. rsc.orgorganic-chemistry.org

The presence of the iodine atom at the C6 position introduces further synthetic possibilities. Following the formation of the quinoline ring, the C-I bond can serve as a handle for subsequent cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing for the introduction of a wide array of substituents at this position. Palladium-catalyzed reactions are particularly effective for such transformations, enabling the creation of complex, functionalized quinoline derivatives. nih.gov For instance, palladium-catalyzed decarbonylative Suzuki cross-coupling has been used in quinoline synthesis pathways. organic-chemistry.org

| Reaction Type | Reactant B | Catalyst/Conditions | Resulting Heterocycle Core |

| Friedländer Synthesis | Ketone (R-CO-CH₂-R') | Acid or Base | 4-iodo-8-substituted-quinoline |

| Friedländer Synthesis | β-keto-ester | Acetic Acid | 4-iodo-8-substituted-quinoline-3-carboxylate |

| Pfitzinger-type Reaction | Isatin derivative | Basic conditions | 4-iodo-quinoline-carboxylic acid derivatives |

| Palladium Cross-Coupling | Arylboronic acid | Pd(OAc)₂, Ligand | 4,8-disubstituted-quinoline |

This table presents potential transformations based on established mechanisms for o-aminobenzaldehydes.

Stereochemical Aspects and Chiral Induction in Transformations

The aldehyde functionality in this compound is a key site for stereochemical control, enabling its participation in asymmetric transformations to produce chiral molecules. The development of organocatalysis has provided powerful tools for achieving high levels of enantioselectivity in reactions involving aldehydes. nih.govwisc.edu

One of the primary strategies for inducing chirality involves the reaction of the aldehyde with a chiral amine catalyst, such as a proline derivative, to form a transient chiral enamine or iminium ion intermediate. wisc.edu This intermediate then reacts with a nucleophile or electrophile, with the stereochemical outcome dictated by the chiral environment created by the catalyst.

Asymmetric Aldol (B89426) and Mannich Reactions:

Aldol Reaction: The aldehyde group of this compound can act as an electrophile in an asymmetric aldol reaction. Using chiral organocatalysts, such as diaryl prolinols, it can react with a ketone to yield a chiral β-hydroxy aldehyde. nih.gov The mechanism involves the formation of a chiral enamine from the ketone and the catalyst, which then attacks the aldehyde. The stereochemistry is controlled by the facial selectivity of this attack, guided by the steric and electronic properties of the catalyst. nih.gov

Mannich Reaction: In an asymmetric Mannich reaction, this compound can be converted into a chiral imine in situ, which then reacts with an enolizable carbonyl compound. This reaction is a powerful method for synthesizing chiral β-amino carbonyl compounds, which are precursors to valuable β-amino acids. wisc.edunih.gov The enantioselectivity is often governed by the ability of the catalyst to form a sterically defined transition state, sometimes involving hydrogen bonding or ionic interactions to direct the approach of the nucleophile. wisc.edu

Chiral Induction via Aldehyde Catalysis:

A more advanced concept is chiral aldehyde catalysis, where a chiral aldehyde catalyst is used to activate a primary amine, such as an amino acid ester. nih.govnih.gov While not a direct transformation of this compound itself, the principles are relevant. In these systems, a chiral aldehyde (often a BINOL-derived structure) forms a Schiff base with an N-unprotected amine, activating its α-C-H bond for deprotonation and subsequent enantioselective functionalization. nih.gov This highlights the potential for the amino group in this compound to be a site of chiral derivatization, although this is less common than reactions at the aldehyde.

The field of asymmetric synthesis has seen the development of numerous catalytic systems capable of high stereocontrol. nih.govysu.amresearchgate.netfigshare.com For reactions involving aldehyde substrates like this compound, the choice of catalyst, solvent, and additives is crucial for achieving high yields and enantiomeric excess (ee). mdpi.com

| Transformation Type | Catalyst/Reagent | Reactant | Potential Chiral Product | Reported ee (%) (for similar systems) |

| Asymmetric Aldol Reaction | Diaryl Prolinol Derivative | Acetone | Chiral β-hydroxy aldehyde | >90 nih.gov |

| Asymmetric Mannich Reaction | Chiral Pyrrolidine Derivative | Pentanal | Chiral β-amino alcohol (after reduction) | ≥90 wisc.edu |

| Asymmetric Henry Reaction | Chiral Bis(β-amino alcohol)-Cu(II) Complex | Nitromethane | Chiral β-nitro alcohol | up to 94.6 mdpi.com |

| Asymmetric α-Nitroalkylation | Chiral Amine (oxidative organocatalysis) | Silyl Nitronate | Chiral β-nitroaldehyde | High ee reported nih.gov |

This table summarizes potential asymmetric transformations and typical enantioselectivities achieved with analogous aldehyde substrates.

Iv. Advanced Spectroscopic Characterization Methodologies in Research

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysisnih.govalgimed.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. algimed.com It is essential for determining molecular weight and deducing the molecular formula of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). algimed.comnih.gov This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass, distinguishing it from other compounds that may have the same nominal mass. algimed.com For 2-Amino-6-iodobenzaldehyde, HRMS would be used to confirm its molecular formula, C₇H₆INO. The experimentally measured mass of the protonated molecule [M+H]⁺ would be compared to the theoretically calculated exact mass.

Table 2: HRMS Data for this compound

Click to view data

| Parameter | Value |

| Molecular Formula | C₇H₆INO |

| Nominal Mass | 247 g/mol |

| Monoisotopic (Exact) Mass | 246.95452 Da |

| Calculated Exact Mass of [M+H]⁺ | 247.96230 Da |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. nih.gov In a typical experiment, the parent ion (e.g., the [M+H]⁺ ion of this compound) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. researchgate.net This fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the compound. The fragmentation of this compound would likely involve characteristic losses, such as the loss of carbon monoxide (CO), the iodine atom (I), or the amino group (NH₂), providing definitive evidence for the presence of these functional groups. nih.govmdpi.com

Table 3: Plausible MS/MS Fragmentation of this compound ([M+H]⁺)

Click to view data

| Precursor Ion (m/z) | Plausible Neutral Loss | Fragment Ion (m/z) | Fragment Identity |

| 247.96 | CO | 219.97 | [C₆H₆IN]⁺ |

| 247.96 | I | 120.99 | [C₇H₆NO]⁺ |

| 247.96 | H₂O | 229.95 | [C₇H₄IN]⁺ |

| 219.97 | NH₃ | 202.96 | [C₆H₃I]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the conformational landscape of a molecule. These methods measure the vibrational energies of molecular bonds.

Characteristic Absorption Bands of Functional Groups

For this compound, the IR and Raman spectra would be expected to display characteristic absorption bands corresponding to its primary functional groups: the amino group (-NH₂), the aldehyde group (-CHO), the carbon-iodine bond (C-I), and the substituted benzene (B151609) ring.

Based on data from analogous compounds like 2-aminobenzaldehyde (B1207257) and other halogenated benzaldehydes, the expected vibrational frequencies can be predicted. researchgate.net The amino group typically shows symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The aldehydic C-H stretch is expected around 2700-2900 cm⁻¹, and the strong carbonyl (C=O) stretch of the aldehyde is a prominent feature, usually appearing between 1680-1715 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring typically occur in the 1450-1600 cm⁻¹ range. The C-I stretching vibration would be found at lower frequencies, generally in the 500-600 cm⁻¹ region.

| Functional Group | Expected Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Asymmetric Stretch | ~3450 |

| Amino (-NH₂) | N-H Symmetric Stretch | ~3350 |

| Amino (-NH₂) | N-H Scissoring | ~1620 |

| Aldehyde (-CHO) | C=O Stretch | 1680 - 1715 |

| Aldehyde (-CHO) | C-H Stretch | 2700 - 2900 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Carbon-Iodine Bond | C-I Stretch | 500 - 600 |

Conformational Analysis using Vibrational Modes

The specific orientation of the amino and aldehyde substituents relative to the bulky iodine atom can lead to different stable conformers. These conformational isomers would likely be distinguishable through subtle shifts in their vibrational frequencies. For instance, intramolecular hydrogen bonding between the amino group's hydrogen and the aldehyde's oxygen could occur, which would significantly alter the frequencies of the N-H and C=O stretching modes. The presence and nature of such interactions can be inferred by comparing the experimental spectrum to theoretical calculations for different possible conformations. bldpharm.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly informative for conjugated systems.

Analysis of Electronic Transitions and Conjugation

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the conjugated π-system of the aromatic ring and the aldehyde group. The key transitions are typically the π → π* and n → π* transitions. uzh.chlibretexts.org

π → π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The benzene ring, conjugated with the carbonyl group, will give rise to these strong absorptions. utoronto.ca

n → π Transitions:* This transition involves the excitation of a non-bonding electron (from the lone pairs on the oxygen of the carbonyl group or the nitrogen of the amino group) to a π* antibonding orbital. youtube.com These transitions are typically of lower intensity compared to π → π* transitions. uzh.ch

The presence of the electron-donating amino group and the electron-withdrawing aldehyde group on the benzene ring will influence the energy of these transitions and thus the wavelength of maximum absorption (λₘₐₓ). The iodine atom, through its inductive and resonance effects, would further modify the electronic structure and the resulting spectrum.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structural Determination

Elucidation of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice, a study crucial for understanding the solid-state properties of a material. nsf.govrsc.org For this compound, several types of intermolecular interactions would be expected to govern the crystal packing:

π–π Stacking: The aromatic rings can interact through π–π stacking, where the electron-rich π systems of adjacent molecules align. These interactions contribute significantly to the stability of the crystal structure. researchgate.net

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the carbonyl oxygen or the amino nitrogen.

The interplay of these various non-covalent interactions dictates the final, most stable packing arrangement of the molecules in the crystal. nih.gov

V. Computational and Theoretical Chemistry Studies

Quantum Chemical Modeling of Molecular Structure and Electronic Properties

Quantum chemical modeling provides a foundational understanding of a molecule's intrinsic characteristics at the electronic level.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in 2-Amino-6-iodobenzaldehyde, a process known as geometry optimization. This calculation minimizes the energy of the molecule to predict key structural parameters.

Following optimization, vibrational analysis is typically performed. This calculation confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and provides theoretical vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectra for structural validation.

Table 1: Predicted Structural Parameters from DFT Geometry Optimization (Note: These are representative parameters that would be determined in a DFT study.)

| Parameter | Description | Predicted Nature of Finding |

|---|---|---|

| Bond Lengths (Å) | ||

| C-N | Carbon-Nitrogen bond of the amino group | Shorter than a typical C-N single bond due to resonance with the ring. |

| C-I | Carbon-Iodine bond | Relatively long due to the large atomic radius of iodine. |

| C=O | Carbonyl Carbon-Oxygen double bond | Typical length for an aromatic aldehyde. |

| **Bond Angles (°) ** | ||

| C-C-N | Angle involving the amino group substituent | Influenced by steric hindrance from the adjacent iodine atom. |

| C-C-I | Angle involving the iodine substituent | Expected to be larger than 120° to minimize steric strain with the aldehyde group. |

| C-C-C(HO) | Angle involving the aldehyde group substituent | Influenced by steric repulsion from the adjacent iodine atom. |

| Dihedral Angles (°) | ||

| C-C-C-H (aldehyde) | Torsion angle of the aldehyde group | Determines the orientation of the aldehyde group relative to the aromatic ring. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. rsc.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a highly accurate description of the electronic structure. rsc.org

For this compound, these calculations would be used to:

Analyze Electron Correlation: To accurately describe the interactions between electrons.

Characterize Bonding: Using techniques like Natural Bond Orbital (NBO) analysis to understand the nature of the chemical bonds (e.g., hybridization, bond polarity) and the delocalization of electron density from the amino group's lone pair into the aromatic ring.

Obtain Precise Electronic Energies: For a more refined understanding of the molecule's stability.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wpmucdn.comyoutube.comlibretexts.org

For this compound, FMO analysis would reveal:

HOMO: The HOMO is the highest energy orbital containing electrons and acts as an electron donor. Due to the powerful electron-donating nature of the amino group, the HOMO would be predicted to have significant density on the amino nitrogen and spread across the aromatic ring. This indicates the molecule's potential to act as a nucleophile at these sites.

LUMO: The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. The LUMO would be primarily localized on the aldehyde group, specifically on the π* antibonding orbital of the carbonyl (C=O) bond. This identifies the carbonyl carbon as the primary electrophilic site, susceptible to attack by nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. The combination of a strong donor (-NH2) and acceptor (-CHO) on the same ring would likely result in a relatively small HOMO-LUMO gap.

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential projected onto the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

An MEP analysis of this compound would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated on the oxygen atom of the carbonyl group and, to a lesser extent, the amino group and the aromatic ring.

Positive Potential (Blue): Regions of low electron density or positive charge, indicating sites for nucleophilic attack. The most positive region would be located near the carbonyl carbon of the aldehyde group, confirming its electrophilicity. The hydrogen atoms of the amino group would also show positive potential.

Reaction Mechanism Simulations and Energetic Profiles

Computational methods can simulate the entire course of a chemical reaction, providing a detailed picture of how reactants are converted into products. nih.gov

A Potential Energy Surface (PES) is a multidimensional representation of a system's energy as a function of its atomic coordinates. longdom.orgresearchgate.net By mapping the PES for a reaction, chemists can identify stable intermediates and the high-energy transition states that connect them. uc.ptrug.nlmdpi.com

For a reaction involving this compound, such as a nucleophilic addition to the aldehyde, PES mapping would be used to:

Locate the Transition State (TS): The TS is the energy maximum along the reaction coordinate. Its geometry represents the structure at the point of highest energy during the bond-forming/bond-breaking process.

Calculate Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.

Characterize Intermediates: Stable species formed during the reaction, such as a tetrahedral intermediate in the case of nucleophilic addition, would be identified as local minima on the PES.

For example, in a base-catalyzed nitroaldol condensation, the mechanism would involve the formation of an imine intermediate, which could be modeled computationally to understand its stability and the energy barriers associated with its formation and subsequent reaction steps. acs.org

Reaction Kinetics and Thermodynamics Prediction

The prediction of reaction kinetics and thermodynamics for this compound involves calculating the energy landscapes of potential chemical reactions. By mapping out the potential energy surface (PES), researchers can identify the most energetically favorable reaction pathways. nih.gov For instance, in reactions involving substituted benzaldehydes, computational methods are used to understand how substituents influence reaction rates.

A Hammett analysis can be employed to quantify the effect of the electron-donating amino group and the electron-withdrawing iodo group on the reactivity of the aldehyde functional group. acs.org In condensation reactions, such as the nitroaldol condensation, the electronic nature of substituents on the benzaldehyde (B42025) ring significantly impacts catalytic activity. acs.org Electron-withdrawing groups generally increase the observed reaction rates. acs.org

Table 1: Predicted Thermodynamic Data for a Hypothetical Reaction This table illustrates the type of data generated from theoretical thermodynamic predictions for a reaction involving a substituted benzaldehyde. The values are representative and not specific to this compound.

| Thermodynamic Parameter | Predicted Value (kcal/mol) | Significance |

| Enthalpy of Reaction (ΔH) | -15.5 | Indicates an exothermic reaction. |

| Gibbs Free Energy (ΔG) | -12.2 | Indicates a spontaneous reaction. |

| Activation Energy (Ea) | +8.4 | Energy barrier that must be overcome for the reaction to occur. nih.gov |

Prediction of Spectroscopic Parameters from First Principles

Ab initio and DFT calculations are instrumental in predicting the spectroscopic signatures of molecules. These theoretical predictions are vital for interpreting experimental spectra and confirming molecular structures.

NMR Spectra Simulation: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. Methods like DFT can achieve prediction errors for chemical shifts as low as 0.1 ppm. nih.gov These simulations involve calculating the magnetic shielding tensors for each nucleus in the molecule. The resulting simulated spectra, which appear as a series of sharp peaks, can be broadened using functions like Gaussian apodization to better resemble experimental spectra. nih.gov Various software packages and online platforms utilize different algorithms, including those based on neural networks or HOSE (Hierarchical Organisation of Spherical Environments) codes, to predict NMR spectra from a given molecular structure. stackexchange.comarxiv.orgnmrdb.org

IR Spectra Simulation: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's chemical bonds. Each peak in the simulated spectrum corresponds to a specific vibrational mode, such as the C=O stretch of the aldehyde, the N-H stretches of the amino group, or the C-I stretch. These simulations help in assigning the absorption bands observed in experimental FT-IR spectra. researchgate.net

UV-Vis Spectra Simulation: The prediction of UV-Vis absorption spectra is achieved by calculating the energies of electronic excited states. faccts.de Time-dependent density functional theory (TD-DFT) is a common method for this purpose. faccts.de The simulation provides the maximum absorption wavelengths (λmax) and the corresponding transition probabilities (oscillator strengths). For this compound, the simulation would predict transitions characteristic of the conjugated π-electron system, such as π → π* transitions, which are influenced by the amino and iodo substituents. researchgate.net The results from these first-principles calculations can be compared to empirical methods like the Woodward-Fieser rules for predicting λmax. utoronto.ca

Table 2: Simulated Spectroscopic Data for a Substituted Benzaldehyde This table presents typical output from spectroscopic simulations. The values are illustrative.

| Spectrum Type | Key Parameter | Simulated Value | Corresponding Functional Group/Transition |

| ¹H NMR | Chemical Shift (δ) | 9.98 ppm | Aldehyde proton (-CHO) |

| ¹³C NMR | Chemical Shift (δ) | 193.0 ppm | Carbonyl carbon (C=O) rsc.org |

| IR | Vibrational Frequency | 1690 cm⁻¹ | Carbonyl stretch (C=O) |

| UV-Vis | λmax | 248 nm | π → π* transition researchgate.net |

Molecular Dynamics Simulations (Focus on Chemical Transformations and Interactions)

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes like chemical reactions and intermolecular interactions. nih.gov Ab initio MD, such as Car-Parrinello molecular dynamics (CPMD), allows for the simulation of chemical transformations with full quantum mechanical detail. mdpi.comresearchgate.net

For this compound, MD simulations could be used to:

Model Reaction Mechanisms: Simulate the step-by-step process of a chemical reaction, such as a condensation or oxidation, identifying transient intermediates and transition states. mdpi.com This is particularly useful for understanding ultrafast radical reactions. nih.gov

Analyze Intermolecular Interactions: Investigate how the molecule interacts with solvent molecules or other reagents. For example, simulations can detail the hydrogen bonding network between the amino group of this compound and water molecules. scirp.org

By combining MD with machine learning algorithms, it is possible to analyze complex reaction trajectories to identify the key geometric features that lead to a successful chemical transformation. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity or reactivity. toxicology.org For this compound, a QSAR study would aim to build a mathematical equation correlating its structural features with a measure of its chemical reactivity, such as a reaction rate constant.

The typical workflow for developing a QSAR model includes:

Descriptor Generation: Calculating a wide range of molecular descriptors for this compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., surface area) descriptors. toxicology.org

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to create a model that links the most relevant descriptors to the observed reactivity. nih.gov

Validation: Rigorously testing the model's robustness and predictive power to ensure it is statistically significant and not the result of a chance correlation. nih.gov

A QSAR model for a series of related benzaldehydes could identify the key structural attributes—such as the presence of specific functional groups, ionization potential, and hydrogen bonding capacity—that are the main drivers of their reactivity. nih.gov

Vi. Strategic Applications in Organic Synthesis

Building Block for Complex Organic Scaffolds and Natural Product Synthesis

The unique arrangement of the amino, iodo, and aldehyde groups on the aromatic ring makes 2-Amino-6-iodobenzaldehyde a theoretically valuable precursor for constructing intricate molecular architectures.

Synthesis of Diverse Nitrogen-Containing Heterocycles (e.g., Dihydroisoquinolinones, Quinazolinones, Benzothiazoles)

The synthesis of nitrogen-containing heterocycles often relies on precursors containing both an amine and a carbonyl group.

Dihydroisoquinolinones: The synthesis of dihydroisoquinolinones has been achieved through various methods, but specific examples starting from this compound are not described in the available literature.

Quinazolinones: The construction of the quinazolinone core is a significant area of research. researchgate.net While numerous synthetic routes exist, including those starting from 2-aminobenzamides or 2-aminobenzophenones, organic-chemistry.orgnih.gov specific protocols detailing the use of this compound could not be identified. For example, a related compound, 3-amino-6-iodo-2-methyl quinazolin-4-(3H)-one, was synthesized from 2-amino-5-iodomethylbenzoate, highlighting the utility of iodo-substituted anthranilic acid derivatives. researchgate.net

Benzothiazoles: Benzothiazoles are typically synthesized from 2-aminothiophenols and an aldehyde or by other modern methods. nih.goviosrjournals.orgnih.gov There is no specific literature detailing a synthetic route to benzothiazoles that employs this compound as the starting material.

Access to Polysubstituted Aromatic and Heteroaromatic Systems

The iodo- and amino- groups on the benzaldehyde (B42025) ring are prime handles for further functionalization to create polysubstituted systems. The iodine atom allows for palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Sonogashira couplings), while the amino group can be functionalized or used as a directing group. However, specific research detailing these transformations for this compound is not available.

Precursor for Porphyrin and Phthalocyanine Derivatives

Porphyrins and related macrocycles are often synthesized via the condensation of aldehydes with pyrrole (B145914) or its derivatives. nih.gov Phthalocyanines are structurally related but their synthesis does not typically involve benzaldehyde precursors. nih.gov Although substituted benzaldehydes are key components in creating meso-substituted porphyrins, there is no specific documented use of this compound for this purpose in the available scientific literature. nih.gov

Development of Advanced Synthetic Reagents and Ligands

The combination of a coordinating amino group and a reactive aldehyde, along with the potential for metal-catalyzed coupling at the C-I bond, suggests that this compound could serve as a precursor for specialized ligands. Such ligands could be used in catalysis or as advanced reagents. Despite this potential, there are no specific reports on the development of reagents or ligands derived from this particular compound.

Role in Convergent and Divergent Multi-Step Synthesis Strategies

Convergent and divergent syntheses are powerful strategies for efficiently building complex molecules.

Convergent Synthesis: This approach involves synthesizing fragments of a target molecule separately and then coupling them together at a late stage. The iodo- and aldehyde functionalities of this compound make it a suitable candidate for fragment coupling, for example, via a Suzuki reaction followed by condensation.

Divergent Synthesis: This strategy involves a common intermediate that is elaborated into a variety of different products. rsc.org The multiple functional groups of this compound could theoretically allow it to act as such an intermediate, where each functional group is addressed sequentially to create a library of diverse structures.

While these strategies are common in organic synthesis, their application using this compound as a key starting material has not been specifically reported in the literature.

Vii. Research Applications in Medicinal Chemistry Synthetic and Mechanistic Aspects

Design and Synthesis of Novel Precursors for Bioactive Compounds

The inherent reactivity of 2-Amino-6-iodobenzaldehyde's functional groups—the nucleophilic amine, the electrophilic aldehyde, and the versatile carbon-iodine bond—makes it an ideal precursor for a variety of bioactive compounds. Chemists leverage these sites to build molecular complexity and introduce diverse pharmacophoric features.

The development of new molecular scaffolds is a cornerstone of drug discovery, aiming to explore novel chemical space and identify compounds with new biological activities. This compound is an excellent substrate for scaffold diversification, primarily through strategies like two-directional synthesis. beilstein-journals.org This approach allows for the rapid construction of complex molecular architectures from simpler starting materials. beilstein-journals.org

In this strategy, the different reactive handles on the this compound molecule can be elaborated in separate, controlled steps.

The aldehyde group can undergo reactions such as condensations, Wittig reactions, or reductive aminations.

The amino group can be acylated, alkylated, or serve as a nucleophile in cyclization reactions.

The iodo group is particularly valuable for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which allow for the introduction of a wide range of aryl, alkyl, or alkynyl substituents.

This multi-faceted reactivity enables the synthesis of diverse heterocyclic systems and complex polycyclic scaffolds, including those reminiscent of natural alkaloids, which are known for their significant biological activities. beilstein-journals.org The ability to build upon the central phenyl ring in multiple directions from a single, readily available precursor is a powerful tool for generating skeletally diverse compound libraries. beilstein-journals.org

Table 1: Potential Reactions for Scaffold Diversification of this compound

| Functional Group | Reaction Type | Potential Outcome |

|---|---|---|

| Aldehyde (-CHO) | Condensation | Formation of imines, hydrazones, oximes |

| Aldehyde (-CHO) | Reductive Amination | Formation of secondary amines |

| Aldehyde (-CHO) | Wittig Reaction | Formation of alkenes |

| Amino (-NH₂) | Acylation | Formation of amides |

| Amino (-NH₂) | Cyclization | Formation of heterocyclic rings (e.g., quinolines) |

| Iodo (-I) | Suzuki Coupling | Formation of bi-aryl systems |

| Iodo (-I) | Sonogashira Coupling | Introduction of alkyne moieties |

Unnatural amino acids (UAAs) are crucial building blocks in medicinal chemistry, often used to create peptides and peptidomimetics with enhanced potency, stability, or novel biological functions. nih.govbioascent.com Halogenated amino acids, in particular, are of significant interest as the halogen atom can influence conformation, improve metabolic stability, and participate in halogen bonding with protein targets. nih.gov

This compound provides a direct route to synthesizing UAAs with a halogenated aryl side chain. The aldehyde functionality can be converted into the core amino acid structure through various established methods, such as the Strecker synthesis. bioascent.com In this process, the aldehyde reacts with an amine and a cyanide source, followed by hydrolysis, to yield the α-amino acid. The resulting UAA would incorporate the 2-amino-6-iodophenyl group as its side chain.

Modern synthetic methods, including metallaphotoredox catalysis, offer advanced routes for coupling aryl halides with amino acid precursors, providing access to a wide array of complex UAAs. princeton.edursc.org The presence of the iodine atom on the this compound scaffold makes it an ideal candidate for such sophisticated cross-coupling strategies, enabling the creation of novel phenylalanine analogues and other complex amino acid derivatives. princeton.edu These halogenated UAAs can be incorporated into peptides to study protein function or to develop new therapeutic agents. nih.govnih.gov

The aldehyde group of this compound reacts readily with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. wikipedia.orgyoutube.com This condensation reaction is a robust and high-yielding transformation, making it highly suitable for the parallel synthesis of compound libraries. nih.govorganic-chemistry.org

Schiff Bases: Formed by the reaction of the aldehyde with a primary amine (R-NH₂), resulting in an imine or azomethine (-C=N-) linkage. bibliomed.orgnih.gov

Hydrazones: Formed by the reaction of the aldehyde with a hydrazine (B178648) (R-NH-NH₂), yielding a structure with a C=N-N linkage. wikipedia.orgnih.gov

By reacting this compound with a diverse collection of commercially available or custom-synthesized amines and hydrazines, researchers can rapidly generate large libraries of derivatives. These libraries can then be screened for biological activity. Hydrazone and Schiff base moieties are known pharmacophores found in compounds with a wide spectrum of activities, including antimicrobial and anticancer properties. nih.govnih.govresearchgate.net The structural diversity introduced by varying the substituent on the amine or hydrazine allows for a systematic exploration of structure-activity relationships (SAR).

Table 2: General Synthesis of Hydrazone and Schiff Base Derivatives

| Derivative Type | Reactant | General Structure of Product |

|---|---|---|

| Schiff Base | Primary Amine (R-NH₂) | 2-(R-N=CH)-3-iodoaniline |

Investigation of Chemical Interactions with Biomolecules (from a Synthetic/Chemical Modification Perspective)

Understanding how small molecules interact with biological targets is fundamental to drug design. The functional groups on this compound and its derivatives can be strategically employed to probe and establish specific chemical interactions with biomolecules like proteins.

The formation of a covalent bond between a ligand and its protein target can lead to potent and durable pharmacological effects. The aldehyde functionality of this compound is a key electrophilic center that can participate in covalent bond formation with nucleophilic amino acid residues on a protein's surface. nih.gov

A primary mechanism is the reaction of the aldehyde with the ε-amino group of a lysine (B10760008) residue to form a Schiff base (imine). nih.gov This covalent linkage can be reversible, but it can also be stabilized or made permanent through subsequent reactions or by the local protein environment. This strategy is a form of covalent modification that can be used to label proteins or to create irreversible inhibitors. nih.govnih.gov

Furthermore, unnatural amino acids synthesized from this compound can be designed as latent bioreactive agents. nih.gov When incorporated into a protein, these UAAs can be positioned to react with a nearby natural amino acid, such as cysteine, through proximity-enabled bioreactivity, forming a novel intramolecular or intermolecular covalent bond. nih.govnih.gov This advanced strategy allows for the creation of proteins with new structural features and enhanced stability. nih.gov

The rational design of ligands aims to create molecules that bind with high affinity and selectivity to a specific biological target. nih.govnih.gov The this compound structure serves as a valuable starting scaffold for this process. Computational modeling and structure-based design can be used to predict how derivatives of this compound might interact with a protein's binding site. nih.govmdpi.com

The key structural features of the scaffold contribute to its binding potential:

The aromatic ring can engage in π-π stacking or hydrophobic interactions.

The amino group acts as a hydrogen bond donor.

The aldehyde oxygen can act as a hydrogen bond acceptor.

The iodine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can significantly enhance binding affinity.

Medicinal chemists can systematically modify the this compound core to optimize these interactions. For instance, the iodo group provides a synthetic handle for introducing new chemical groups via cross-coupling reactions. These new groups can be designed to fit into specific sub-pockets of the target protein, thereby increasing both the potency and selectivity of the ligand. This iterative process of design, synthesis, and biological testing is a central paradigm in modern drug discovery. nih.gov

Development of Chemical Probes for Biological Systems (Synthesis and Mechanism)

The strategic incorporation of unique structural motifs into fluorescent scaffolds is a cornerstone of medicinal chemistry, enabling the development of sophisticated chemical probes for visualizing and understanding complex biological systems. This compound serves as a valuable, yet underexplored, starting material in the synthesis of such probes. Its bifunctional nature, possessing both an amino and an aldehyde group, coupled with the presence of an iodine atom, allows for the construction of novel heterocyclic systems with potential as fluorogenic sensors. The synthesis of these probes often leverages classic condensation reactions, followed by cyclization to form rigid, planar structures that are conducive to fluorescence.

A primary synthetic route for converting this compound into a potential chemical probe is the Friedländer annulation . This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an active methylene (B1212753) group (e.g., a ketone or a β-ketoester) to form a quinoline (B57606) ring system. nih.govnih.gov Quinolines are a well-known class of fluorophores, and their derivatives have been extensively used in the design of fluorescent probes. rsc.orgnih.govscispace.com The presence of the iodine atom at the 8-position of the resulting quinoline is of particular interest as it can modulate the photophysical properties of the molecule or serve as a versatile handle for further functionalization.

Synthesis of 8-Iodoquinoline (B173137) Derivatives:

The synthesis of an 8-iodoquinoline-based chemical probe from this compound can be conceptualized through a one-pot, three-component reaction, a variation of the Doebner synthesis, or a stepwise Friedländer synthesis. nih.gov For instance, the reaction of this compound with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst, is expected to yield an 8-iodo-quinoline-3-carboxylate derivative.

Interactive Table: Proposed Friedländer Synthesis of an 8-Iodoquinoline Derivative

| Reactant 1 | Reactant 2 | Catalyst | Product | Potential Application |

| This compound | Ethyl acetoacetate | Trifluoroacetic acid | Ethyl 8-iodo-2-methylquinoline-3-carboxylate | Fluorescent Probe |

| This compound | Acetylacetone | p-Toluenesulfonic acid | 3-Acetyl-8-iodo-2-methylquinoline | Probe Intermediate |

| This compound | Cyclohexanone | Iodine | 7-Iodo-1,2,3,4-tetrahydroacridine | Fluorogenic Scaffold |

Mechanism of Probe Synthesis:

The mechanism of the Friedländer synthesis of an 8-iodoquinoline from this compound and a ketone can proceed through two primary pathways. nih.gov

Pathway 1 (Aldol-first): The reaction initiates with an aldol (B89426) condensation between the enolate of the ketone and the aldehyde group of this compound to form an aldol adduct. Subsequent dehydration yields an α,β-unsaturated carbonyl compound. This intermediate then undergoes intramolecular cyclization via the formation of an imine between the amino group and the ketone carbonyl, followed by a final dehydration step to afford the aromatic 8-iodoquinoline ring.

Pathway 2 (Schiff base-first): Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the amino group of this compound and the ketone. This is followed by an intramolecular aldol-type condensation, where the enolate of the ketone attacks the carbonyl group of the former aldehyde. A final dehydration step then leads to the formation of the 8-iodoquinoline product.

The presence of the electron-donating amino group and the ortho-directing nature of the aldehyde facilitate the cyclization process. The iodine atom at the 6-position of the starting material ultimately resides at the 8-position of the quinoline ring, a position that can significantly influence the electronic and steric properties of the molecule.

Mechanism of Action as a Chemical Probe:

An 8-iodoquinoline scaffold synthesized from this compound can be designed to function as a chemical probe through several mechanisms, primarily by exploiting the unique properties of the quinoline ring and the iodo-substituent.

One potential mechanism is through chelation-enhanced fluorescence (CHEF) . 8-Hydroxyquinoline derivatives are well-documented fluorescent chemosensors for metal ions. While the synthesized 8-iodoquinoline may not possess a hydroxyl group, the nitrogen atom of the quinoline ring and a suitably placed coordinating group (which could be introduced via modification of the iodo-substituent) can create a binding pocket for specific metal ions. Upon chelation, the rigidity of the molecule increases, and photoinduced electron transfer (PET) quenching pathways can be suppressed, leading to a "turn-on" fluorescent response.

Another plausible mechanism involves the functionalization of the iodo-group . The carbon-iodine bond in 8-iodoquinolines is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of specific recognition moieties (e.g., for enzymes, reactive oxygen species, or specific cellular components) or environmentally sensitive fluorophores. The probe's fluorescence could be initially quenched, and a specific biological event could trigger a chemical reaction that cleaves the quencher or alters the electronic properties of the quinoline fluorophore, resulting in a change in fluorescence intensity or wavelength.

Viii. Research Applications in Materials Science

Precursor for Functional Organic Materials

As a precursor, 2-Amino-6-iodobenzaldehyde holds the potential to be a foundational element in the construction of larger, more complex organic systems with specific functions. The interplay between its different reactive sites allows for a variety of synthetic transformations.

Synthesis of Conjugated Polymers and Oligomers

For instance, the iodo- and amino-substituents could allow for the formation of donor-acceptor type polymers, which are of high interest in electrochromism and other electronic applications. mdpi.com The aldehyde group could be utilized in condensation polymerizations, such as in the formation of poly(azomethine)s, by reacting with the amino groups of other monomers. scispace.com

Development of Organic Semiconductors and Dyes

Organic semiconductors are the active components in a wide range of organic electronic devices. Their performance is intrinsically linked to their molecular structure. Dyes and color pigments, which are themselves π-conjugated systems, form a major class of organic semiconductors. ncert.nic.inspectrochem.in These materials are valued for their synthetic accessibility and tunable properties. ncert.nic.inspectrochem.in

Although no specific studies have been found that utilize this compound for the development of novel organic semiconductors or dyes, its aromatic and functionalized nature makes it a plausible building block. The combination of an electron-donating amino group and the potential for extending conjugation through reactions at the iodo and aldehyde positions could lead to molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com The ability to tune these frontier orbitals is critical for designing efficient organic semiconductors. mdpi.comrsc.org The aldehyde functionality, in particular, is a common feature in the synthesis of various dye molecules through condensation reactions. ncert.nic.in

Building Block for Organic Electronic Materials

The demand for flexible, lightweight, and cost-effective electronic devices has driven significant research into organic electronic materials. Carbazole-based compounds, for example, are widely used due to their favorable hole transport properties and stability. mdpi.com The search for new molecular building blocks is crucial for advancing this field.

Components for Organic Light-Emitting Diodes (OLEDs)

OLEDs are devices that emit light when an electric current is passed through a thin film of organic material. The efficiency and color of the emitted light are dependent on the properties of the organic layers. While a supplier of this compound lists "OLED Materials" as a potential application, specific research demonstrating its use in the synthesis of OLED components is not currently available in the public domain. rsc.org In principle, polymers or oligomers derived from this compound could be investigated for their electroluminescent properties, potentially serving as emitters or as part of the charge-transport layers within an OLED device. rsc.orgresearchgate.net

Materials for Organic Photovoltaics (OPVs)

OPVs, or organic solar cells, convert sunlight into electricity using organic materials. The active layer of an OPV device typically consists of a blend of electron-donating and electron-accepting materials. researchgate.net The efficiency of these devices is highly dependent on the absorption spectra and energy level alignment of these materials. researchgate.net

There is no specific research available that details the use of this compound as a precursor for materials in organic photovoltaics. However, the potential to synthesize donor-acceptor conjugated polymers from this molecule suggests its relevance. mdpi.com By selecting appropriate co-monomers to react with this compound, it could be possible to create polymers with broad absorption in the solar spectrum, a key requirement for efficient OPV materials. researchgate.net

Preparation of Self-Assembled Monolayers and Surface Functionalization

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. They are a powerful tool for controlling the chemical and physical properties of interfaces. rsc.org Amino-terminated SAMs are particularly useful for the functionalization of surfaces in applications such as biosensors. rsc.org

The amino group of this compound makes it a candidate for forming SAMs on various substrates, although specific studies demonstrating this are lacking. The aldehyde and iodo groups would then be exposed at the monolayer surface, available for subsequent chemical modifications. This could allow for the covalent attachment of other molecules, effectively functionalizing the surface. While thiol-based SAMs on gold are the most studied system, research into other systems, such as those based on N-heterocyclic carbenes, highlights the ongoing search for more stable and versatile SAMs. nih.gov The reactivity of the aldehyde group could also be exploited for the immobilization of biomolecules or the growth of polymer brushes from the surface.

Ix. Advanced Research Directions and Future Perspectives

Development of More Sustainable and Greener Synthetic Methodologies

The principles of green chemistry are becoming central to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. While traditional syntheses of substituted anilines and benzaldehydes often rely on harsh reagents and organic solvents, future methodologies for preparing 2-Amino-6-iodobenzaldehyde are expected to incorporate more environmentally benign approaches.

Research into the green synthesis of related compounds, such as substituted anilines, provides a roadmap for future improvements. vixra.orgchemrxiv.org Methodologies that utilize solvent-free reaction conditions or aqueous media are highly desirable. chemrxiv.orgrsc.org For instance, the use of solid, reusable catalysts like hydrotalcite has been shown to be effective for synthesizing 2-amino-4H-chromenes in water, suggesting a potential route for related benzaldehyde (B42025) derivatives. rsc.org Similarly, mild and inexpensive catalysts like magnesium sulfate (B86663) have been employed for the acetylation of aniline (B41778), replacing toxic reagents like acetic anhydride (B1165640). ijtsrd.com Such strategies could be adapted for the protection or derivatization of the amino group in this compound.

Future research will likely focus on:

Biocatalysis : Employing engineered enzymes, such as benzaldehyde lyases or transaminases, for the selective formation or transformation of the aldehyde and amino functionalities under mild, aqueous conditions. rsc.org

Alternative Solvents : Shifting from traditional volatile organic compounds (VOCs) to greener alternatives like water, supercritical fluids, or bio-based solvents.

Energy Efficiency : Utilizing microwave or ultrasound irradiation to accelerate reaction times and reduce energy consumption compared to conventional heating.

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, for example, through catalytic C-H activation for iodination, which avoids the use of stoichiometric iodinating agents.

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for this compound and its Derivatives

| Synthetic Step | Traditional Method | Potential Greener Alternative | Green Chemistry Principle |

| Amine Protection | Use of acetic anhydride or benzoyl chloride in organic solvents. | Catalytic acetylation using magnesium sulfate in solvent-free conditions. ijtsrd.com | Use of safer reagents, catalysis. |

| Iodination | Use of iodine monochloride or N-iodosuccinimide. | Direct C-H iodination using a recyclable catalyst and a milder iodine source. | Atom economy, catalysis. |

| Condensation Rxns | Use of stoichiometric amounts of strong acids/bases in organic solvents. | Heterogeneous catalysis (e.g., hydrotalcite) (B1172525) in aqueous media. rsc.org | Use of renewable feedstocks, safer solvents. |

| Purification | Column chromatography using large volumes of silica (B1680970) and organic solvents. | Crystallization from a green solvent or use of supercritical fluid chromatography. | Waste reduction. |

Exploration of Novel Chemo- and Regioselective Transformations